1-Phenylmethyl-1h-indole-2-methanol
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Overview
Description
“1-Phenylmethyl-1h-indole-2-methanol” is a chemical compound with the molecular formula C16H15NO . It is also known by its synonyms “(1-Benzylindol-2-yl)methanol” and "(1-benzyl-1H-indol-2-yl)methanol" . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of “1-Phenylmethyl-1h-indole-2-methanol” can be achieved from "1-Benzyl-1H-indole-2-carboxylic acid ethyl ester" . Indole derivatives are important in the synthesis of various organic compounds due to their biological and pharmaceutical activities .Molecular Structure Analysis
The molecular weight of “1-Phenylmethyl-1h-indole-2-methanol” is 237.3 . The compound has a density of approximately 1.1 g/cm^3 .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis
The melting point of “1-Phenylmethyl-1h-indole-2-methanol” is predicted to be 142.97°C, and its boiling point is approximately 456.0°C at 760 mmHg . The compound has a density of approximately 1.1 g/cm^3 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-Phenylmethyl-1h-indole-2-methanol, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.
Anticancer Applications
Indole derivatives have been found to exhibit anticancer properties . SR13668, a derivative designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol, blocks Akt signaling .
Anti-HIV Properties
Indole derivatives have shown potential in the treatment of HIV . For example, indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications in the management and treatment of diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Phenylmethyl-1h-indole-2-methanol is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives in general have been found to possess various biological activities .
properties
IUPAC Name |
(1-benzylindol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSXDYXHCJWET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597011 |
Source
|
Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethyl-1h-indole-2-methanol | |
CAS RN |
187264-03-5 |
Source
|
Record name | (1-Benzyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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